Acide bromométhylènebis(phosphonique)

Vue d'ensemble

Description

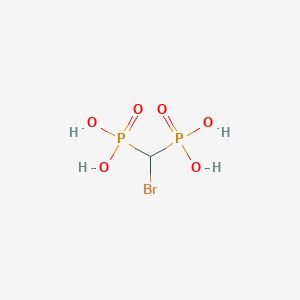

Bromomethylenebis(phosphonic acid) is a synthetic compound belonging to the class of bisphosphonates. Bisphosphonates are characterized by two phosphonate groups (PO(OH)2) attached to a central carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Bromomethylenebis(phosphonic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in bone-related diseases.

Industry: Utilized in the production of polymers, catalysts, and other industrial materials .

Mécanisme D'action

Target of Action

Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .

Mode of Action

Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .

Pharmacokinetics

Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .

Result of Action

The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .

Action Environment

The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromomethylenebis(phosphonic acid) can be synthesized through the dealkylation of dialkyl phosphonates. One common method involves the use of bromotrimethylsilane (BTMS) followed by desilylation with water or methanol. This method is favored due to its convenience, high yields, and mild conditions .

Industrial Production Methods

Industrial production of bromomethylenebis(phosphonic acid) typically involves large-scale synthesis using the BTMS method. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Bromomethylenebis(phosphonic acid) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly with halogens, are common.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to bromomethylenebis(phosphonic acid) include:

Phosphoric acid: R-O-P(O)(OH)2

Phosphinic acid: R-P(H)(O)(OH)

Other bisphosphonates: Compounds with two phosphonate groups attached to a central carbon atom .

Uniqueness

Bromomethylenebis(phosphonic acid) is unique due to its specific structure and chemical properties, which confer high stability and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it particularly valuable in both scientific research and industrial applications .

Activité Biologique

Bromomethylenebis(phosphonic acid) is a phosphonic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Phosphonic acids are known for their structural similarity to phosphates, which allows them to interact with various biological systems, often acting as inhibitors of enzymes involved in critical metabolic pathways. This article explores the biological activity of bromomethylenebis(phosphonic acid), including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Bromomethylenebis(phosphonic acid) features a bromomethyl group attached to two phosphonic acid moieties. The presence of the bromine atom enhances the compound's reactivity and potential for biological interaction. The general structure can be represented as follows:

This structural configuration allows it to mimic phosphate groups, which are crucial in various biochemical processes.

Mechanisms of Biological Activity

The biological activity of bromomethylenebis(phosphonic acid) is primarily attributed to its ability to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can occur through several mechanisms:

- Competitive Inhibition : The compound competes with natural substrates for binding to enzyme active sites, disrupting normal enzymatic functions.

- Irreversible Inhibition : Some studies suggest that bromomethylenebis(phosphonic acid) may form covalent bonds with enzyme active sites, leading to permanent inactivation.

- Alteration of Metabolic Pathways : By inhibiting key enzymes, this compound can alter metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Therapeutic Applications

Bromomethylenebis(phosphonic acid) has shown promise in various therapeutic contexts:

- Antimicrobial Activity : Research indicates that phosphonic acids can exhibit antimicrobial properties by inhibiting bacterial growth through interference with metabolic pathways essential for survival.

- Anticancer Potential : Due to its ability to inhibit enzymes involved in cancer cell proliferation, bromomethylenebis(phosphonic acid) is being investigated for its potential use in cancer therapy.

- Bone Resorption Inhibition : Similar to other phosphonates, it may have applications in treating osteoporosis by inhibiting osteoclast activity.

Research Findings and Case Studies

Several studies have explored the biological activity of bromomethylenebis(phosphonic acid) and related compounds:

- Enzyme Inhibition Studies : A study demonstrated that bromomethylenebis(phosphonic acid) effectively inhibited specific kinases involved in phosphorylation processes, leading to reduced cell proliferation in vitro .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a new class of antimicrobial agents .

- Bone Metabolism Research : Clinical trials have indicated that phosphonate derivatives can reduce bone resorption markers in patients with osteoporosis, supporting the hypothesis that bromomethylenebis(phosphonic acid) may be beneficial for bone health .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-21-1 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.